molecular formula C10H9BrN2 B598623 6-(2-Bromoethyl)quinoxaline CAS No. 1204298-74-7

6-(2-Bromoethyl)quinoxaline

Cat. No. B598623
M. Wt: 237.1
InChI Key: CIHDLNUDQFRWJI-UHFFFAOYSA-N
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Description

6-(2-Bromoethyl)quinoxaline is a derivative of quinoxaline, which is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It has a molecular formula of C10H9BrN2 .


Synthesis Analysis

Quinoxalines can be formed by condensing ortho-diamines with 1,2-diketones . A wide range of synthetic strategies have been reported for the synthesis of quinoxaline derivatives . For instance, one study used 2-iodoxybenzoic acid (IBX) as a catalyst in the reaction of benzil with 1,2-diaminobenzene .


Molecular Structure Analysis

The molecular structure of 6-(2-Bromoethyl)quinoxaline consists of a total of 20 bonds. There are 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring .


Chemical Reactions Analysis

Quinoxaline has been the subject of extensive research due to its potential biological and pharmaceutical properties . Various synthetic strategies and novel methodologies have been developed to decorate the quinoxaline scaffold with proper functional groups .

Scientific Research Applications

Quinoxalines, a class of N-heterocyclic compounds, are important biological agents . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .

Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . Since quinoxalines is an essential moiety to treat infectious diseases, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .

This review paper highlights the various synthetic routes to prepare quinoxaline and its derivatives, covering the literature for the last two decades . A total of 31 schemes have been explained using the green chemistry approach, cost-effective methods, and quinoxaline derivatives’ therapeutic uses .

  • Anti-Cancer & Anti-Proliferative Activity : Quinoxaline derivatives have shown promising results in the treatment of cancer. They inhibit the growth of cancer cells and prevent their proliferation .

  • Anti-Microbial Activity : Quinoxaline compounds have been found to be effective against a variety of microorganisms, making them useful in the development of new antimicrobial drugs .

  • Anti-Convulsant Activity : Some quinoxaline derivatives have been found to possess anti-convulsant activity, which could make them useful in the treatment of epilepsy and other seizure disorders .

  • Anti-Tuberculosis Activity : Quinoxaline derivatives have shown activity against Mycobacterium tuberculosis, the bacteria that causes tuberculosis .

  • Anti-Malarial Activity : Quinoxaline compounds have been found to be effective against the Plasmodium species, the parasites that cause malaria .

  • Anti-Leishmanial Activity : Certain quinoxaline derivatives have shown potent activity against various strains of leishmanial species .

  • Anti-HIV Activity : Quinoxaline derivatives have shown activity against the Human Immunodeficiency Virus (HIV), making them potential candidates for the development of new antiretroviral drugs .

  • Anti-Inflammatory Activity : Some quinoxaline compounds have been found to possess anti-inflammatory properties, which could make them useful in the treatment of inflammatory diseases .

  • Anti-Oxidant Activity : Quinoxaline derivatives have shown antioxidant activity, which could make them useful in the prevention of diseases caused by oxidative stress .

  • Anti-Alzheimer’s Activity : Certain quinoxaline derivatives have shown potential in the treatment of Alzheimer’s disease .

  • Anti-Diabetic Activity : Quinoxaline compounds have been found to be effective in the treatment of diabetes .

  • Anti-COVID Activity : Some quinoxaline derivatives have shown potential activity against SARS-CoV-2, the virus that causes COVID-19 .

Safety And Hazards

While specific safety data for 6-(2-Bromoethyl)quinoxaline was not found, quinoxaline is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Quinoxaline and its derivatives have attracted considerable attention due to their potential biological and pharmaceutical properties . The development of newer synthetic strategies and novel methodologies for the synthesis of quinoxaline derivatives is a promising area of future research .

properties

IUPAC Name

6-(2-bromoethyl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-4-3-8-1-2-9-10(7-8)13-6-5-12-9/h1-2,5-7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHDLNUDQFRWJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695659
Record name 6-(2-Bromoethyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Bromoethyl)quinoxaline

CAS RN

1204298-74-7
Record name 6-(2-Bromoethyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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